molecular formula C19H14ClN5O3 B2883457 2-(2-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899970-67-3

2-(2-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2883457
CAS RN: 899970-67-3
M. Wt: 395.8
InChI Key: BCIHIPMVHLDOCA-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines are fundamental to life, as they form part of DNA and RNA molecules . The presence of chlorophenyl and methoxyphenyl groups suggests that this compound may have unique properties compared to simple purines .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The purine ring contains several nitrogen atoms, which can participate in hydrogen bonding and other interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The purine ring might be involved in reactions with electrophiles or nucleophiles. The chlorophenyl and methoxyphenyl groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the specific arrangement of atoms and the functional groups present .

Scientific Research Applications

Purine Derivative Synthesis

Purine derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications. A key focus has been on the synthesis and characterization of purine compounds to explore their antimicrobial and antiviral properties. For instance, novel purine-based N-acyl-α-carboxamides were synthesized via the Ugi four-component reaction, using a pharmacophoric 2-amino-6-chloropurine moiety. These compounds displayed significant antimicrobial potency against both Gram-negative and Gram-positive strains, demonstrating the potential for therapeutic applications in treating infections (Kaur et al., 2014).

Antimicrobial Agent Development

The pursuit of novel antimicrobial agents has led to the exploration of purine derivatives for their ability to inhibit bacterial and fungal growth. A series of compounds, including those with chlorophenyl and methoxyphenyl substituents, have been evaluated for their in vitro antibacterial and antifungal activities. These studies underline the importance of purine derivatives in developing new antimicrobial strategies to combat resistant strains and improve treatment outcomes (Desai et al., 2011).

Enzyme Inhibition for Therapeutic Targets

The enzyme inhibitory activity of purine derivatives has also been a significant area of research, with implications for therapeutic applications in various diseases. For example, the synthesis of 6-substituted-9-(5-deoxy-β-D-xylofuranosyl)purines aimed at inhibiting the enzyme adenosine deaminase, which plays a role in immune system regulation and has implications for treatments of conditions such as cancer and autoimmune diseases (Shah et al., 1965).

Fluorescent Labeling for Analytical Applications

In analytical chemistry, purine derivatives have been utilized as fluorescent labeling reagents for high-performance liquid chromatography (HPLC), enhancing the detection and quantification of biological molecules. The development of 3-(7-methoxycoumarin-3-carbonyl)- and 3-(7-dimethylaminocoumarin-3-carbonyl)-2-oxazolones exemplifies this application, providing tools for sensitive and specific analysis in complex samples (Takadate et al., 1989).

Electrochromic and Photoluminescent Materials

The exploration of purine derivatives extends into materials science, where their incorporation into polymers has led to the development of novel electrochromic and photoluminescent materials. These materials have potential applications in electronic displays, sensors, and other advanced technologies, showcasing the versatility of purine derivatives beyond pharmaceutical applications (Chang & Liou, 2008).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s a drug or a biological molecule, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

2-(2-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c1-28-11-6-4-5-10(9-11)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)12-7-2-3-8-13(12)20/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIHIPMVHLDOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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